molecular formula C18H16BrClN2O5 B11559791 4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate

Cat. No.: B11559791
M. Wt: 455.7 g/mol
InChI Key: LZPQIIJVWXWCAR-ZVBGSRNCSA-N
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Description

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, chlorine, and methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form an ester intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 2-Methoxybenzaldehyde
  • 4-Chlorophenyl acetate

Uniqueness

4-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C18H16BrClN2O5

Molecular Weight

455.7 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H16BrClN2O5/c1-11(23)27-16-5-3-12(7-17(16)25-2)9-21-22-18(24)10-26-15-6-4-13(20)8-14(15)19/h3-9H,10H2,1-2H3,(H,22,24)/b21-9+

InChI Key

LZPQIIJVWXWCAR-ZVBGSRNCSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)OC

Origin of Product

United States

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